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Overview
Description
TriN-2755 is a synthetic triazene derivative with significant antineoplastic activity. It is characterized by its unique chemical structure, which includes a triazene group as the cytotoxic principle. This compound has demonstrated potent antitumor activity in various human xenograft tumor models, including colon carcinoma, breast cancer, and malignant melanoma .
Preparation Methods
Synthetic Routes and Reaction Conditions
TriN-2755 is synthesized through a series of chemical reactions involving the introduction of the triazene group. The synthetic route typically involves the following steps:
N-Demethylation: This step involves the removal of a methyl group from a precursor molecule.
Alkylation: The introduction of an alkyl group to form the triazene structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In industrial settings, TriN-2755 is produced using large-scale chemical reactors. The reaction conditions are carefully controlled to optimize yield and purity. The compound is then subjected to rigorous quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
TriN-2755 undergoes several types of chemical reactions, including:
Alkylation: The triazene group in TriN-2755 can alkylate DNA and other macromolecules, leading to DNA cross-links.
Oxidation and Reduction: These reactions can modify the triazene group, affecting its cytotoxic properties.
Substitution: The triazene group can be substituted with other functional groups to modify the compound’s activity.
Common Reagents and Conditions
Alkylating Agents: Used in the synthesis and modification of TriN-2755.
Oxidizing and Reducing Agents: Used to alter the triazene group.
Solvents: Common solvents include dimethyl sulfoxide and polyethylene glycol.
Major Products Formed
The major products formed from the reactions of TriN-2755 include various alkylated DNA adducts and modified triazene derivatives. These products are responsible for the compound’s cytotoxic effects .
Scientific Research Applications
TriN-2755 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of triazene derivatives.
Biology: Investigated for its effects on cellular processes and DNA interactions.
Medicine: Explored as a potential therapeutic agent for various cancers, including colon carcinoma, breast cancer, and malignant melanoma.
Industry: Utilized in the development of new antineoplastic agents and as a reference compound in pharmacokinetic studies
Mechanism of Action
TriN-2755 exerts its effects through the following mechanisms:
DNA Alkylation: The triazene group forms highly reactive carbocations that alkylate DNA, leading to DNA cross-links and inhibition of DNA replication and repair.
Apoptosis Induction: The DNA damage caused by TriN-2755 triggers apoptosis, or programmed cell death, in cancer cells.
Molecular Targets: The primary molecular targets of TriN-2755 are DNA and other macromolecules involved in cellular replication
Comparison with Similar Compounds
TriN-2755 belongs to the group of triazene compounds but stands out due to its unique physicochemical properties and potent antineoplastic activity. Similar compounds include:
Dacarbazine: Another triazene derivative used in cancer treatment.
Temozolomide: A triazene compound with similar DNA-alkylating properties.
TriN-2755 is unique in its high hydrophilicity, photostability, and favorable toxicity profile compared to other triazenes .
Properties
CAS No. |
1421747-32-1 |
---|---|
Molecular Formula |
C20H22N4O5 |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
2-[3-[4-[4-(dimethylaminodiazenyl)benzoyl]phenoxy]propanoylamino]acetic acid |
InChI |
InChI=1S/C20H22N4O5/c1-24(2)23-22-16-7-3-14(4-8-16)20(28)15-5-9-17(10-6-15)29-12-11-18(25)21-13-19(26)27/h3-10H,11-13H2,1-2H3,(H,21,25)(H,26,27) |
InChI Key |
VJRVZEJVUUHRRS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N=NC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCC(=O)NCC(=O)O |
Origin of Product |
United States |
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